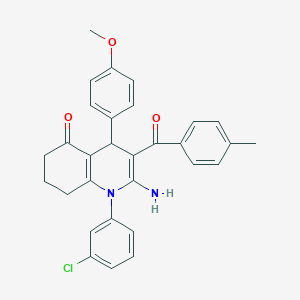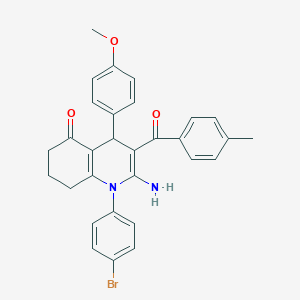
3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as CX-717, is a novel cognitive enhancer that has gained significant attention in the scientific community due to its potential use in treating various cognitive disorders. CX-717 belongs to the class of pyrrolidinone compounds and is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).
Mecanismo De Acción
The primary mechanism of action of 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is its positive allosteric modulation of the α7 nAChR. The α7 nAChR is a ligand-gated ion channel that plays a critical role in cognitive function. 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione binds to the receptor and enhances its activity, leading to improved cognitive function.
Biochemical and Physiological Effects
3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has also been shown to improve synaptic plasticity, a process that is essential for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione for lab experiments is its relative ease of synthesis. The compound can be synthesized in a laboratory setting using relatively simple procedures. Additionally, 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied, and its mechanism of action is well understood.
One of the limitations of 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione for lab experiments is its relatively short half-life. The compound is rapidly metabolized in the body, which can make it difficult to study its long-term effects. Additionally, the compound has been shown to have some off-target effects, which can complicate its use in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the use of the compound in treating cognitive disorders such as Alzheimer's disease and schizophrenia. 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has shown promise in improving cognitive function in animal models of these diseases, and further research is needed to determine its potential as a treatment.
Another potential future direction for research on 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is its use in enhancing cognitive function in healthy individuals. The compound has been shown to improve attention, memory, and learning abilities in animal models and human studies, and further research is needed to determine its potential as a cognitive enhancer.
Conclusion
In conclusion, 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a novel cognitive enhancer that has gained significant attention in the scientific community. The compound has been extensively studied for its potential use in treating various cognitive disorders and enhancing cognitive function in healthy individuals. While there are some limitations to its use in lab experiments, 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione shows promise as a potential treatment for cognitive disorders and a cognitive enhancer. Further research is needed to determine its full potential in these areas.
Métodos De Síntesis
The synthesis of 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-ethoxyphenylhydrazine with cyclopentanone to form the corresponding hydrazone. The hydrazone is then treated with maleic anhydride to give the desired product, 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in treating various cognitive disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to enhance cognitive function by improving attention, memory, and learning abilities.
Propiedades
Nombre del producto |
3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione |
|---|---|
Fórmula molecular |
C17H22N2O3 |
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
3-(cyclopentylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H22N2O3/c1-2-22-14-9-7-13(8-10-14)19-16(20)11-15(17(19)21)18-12-5-3-4-6-12/h7-10,12,15,18H,2-6,11H2,1H3 |
Clave InChI |
AQUUNVCFQSQRCZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3 |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)












